(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Übersicht

Beschreibung

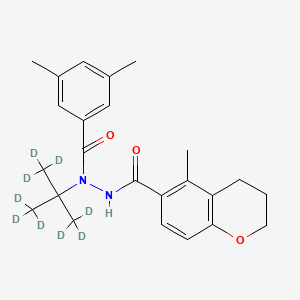

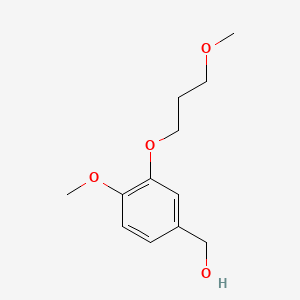

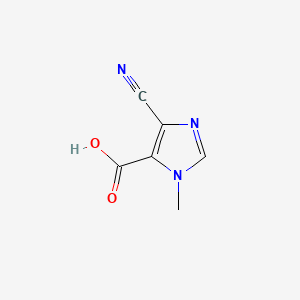

“(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol” is a chemical compound with the molecular formula C12H18O4 . It has a molecular weight of 226.269 and is commonly used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The exact mass is 226.120514 .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 345.0±32.0 °C at 760 mmHg . The melting point is not available . The flash point is 162.5±25.1 °C . The LogP value is 0.81, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis of SKF-96365

This compound is used in the synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride, also known as SKF-96365 . SKF-96365 is a probing tool for Store-Operated Calcium Entry (SOCE) assays . The structure of SKF-96365 was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .

Anticancer Research

The compound is a key fragment in the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives . These derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, including A549, HCT-116, and PC-3 . They have shown significant antiproliferative effects .

Calcium Signaling Studies

The compound is used in the synthesis of SKF-96365, which is an inhibitor of the CRAC (Ca2+ release-activated Ca2+ channel), the archetypal SOCE channel . This imidazole derivative inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependant manner .

Drug Development

The compound is used in the synthesis of SKF-96365, which has been used as a potential drug candidate . In a mouse model of breast cancer, SKF-96365 prevented the development of tumor metathesis .

Chemical Research

The compound is used in chemical research for the development of new synthetic methods and reactions . It is a key intermediate in the four-step synthesis of SKF-96365 .

Medicinal Chemistry

The diaryl ureas, which include this compound, are very important fragments in medicinal chemistry . They are used in the design and synthesis of new anticancer agents .

Eigenschaften

IUPAC Name |

[4-methoxy-3-(3-methoxypropoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8,13H,3,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRSWTIBEIPECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=CC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668224 | |

| Record name | [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol | |

CAS RN |

172900-74-2 | |

| Record name | 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172900-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid](/img/structure/B587476.png)

![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)